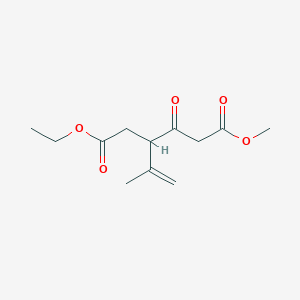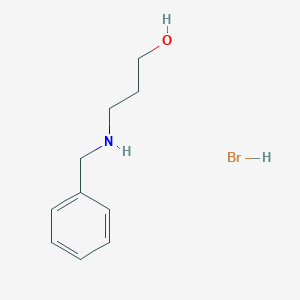
3-(Benzylamino)propan-1-ol;hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Benzylamino)propan-1-ol;hydrobromide: is a chemical compound with the molecular formula C10H15NO·HBr It is a derivative of 3-(benzylamino)propan-1-ol, where the hydrobromide salt form enhances its solubility in water
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(benzylamino)propan-1-ol typically involves the reaction of benzylamine with 3-chloropropanol under basic conditions. The reaction proceeds via nucleophilic substitution, where the benzylamine attacks the carbon atom bonded to the chlorine, resulting in the formation of 3-(benzylamino)propan-1-ol. The hydrobromide salt is then formed by reacting the free base with hydrobromic acid.
Industrial Production Methods: Industrial production of 3-(benzylamino)propan-1-ol;hydrobromide follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 3-(Benzylamino)propan-1-ol;hydrobromide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The benzylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Formation of benzylidene derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted benzylamino derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 3-(Benzylamino)propan-1-ol;hydrobromide is used as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex molecules and can be used in the synthesis of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study enzyme interactions and receptor binding. Its structural features make it a valuable tool for probing biological systems and understanding molecular mechanisms.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of drugs targeting specific receptors or enzymes. Its hydrobromide salt form enhances its solubility, making it suitable for formulation in various drug delivery systems.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins.
Mecanismo De Acción
The mechanism of action of 3-(Benzylamino)propan-1-ol;hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylamino group can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, modulating their activity. The hydroxyl group can participate in hydrogen bonding, enhancing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
3-(Aminomethyl)propan-1-ol: Similar structure but lacks the benzyl group.
3-(Phenylamino)propan-1-ol: Similar structure but has a phenyl group instead of a benzyl group.
N-Benzyl-2-aminoethanol: Similar structure but with a shorter carbon chain.
Uniqueness: 3-(Benzylamino)propan-1-ol;hydrobromide is unique due to the presence of both the benzylamino and hydroxyl groups, which confer distinct chemical reactivity and biological activity. The hydrobromide salt form enhances its solubility, making it more versatile for various applications.
Propiedades
Número CAS |
88194-96-1 |
|---|---|
Fórmula molecular |
C10H16BrNO |
Peso molecular |
246.14 g/mol |
Nombre IUPAC |
3-(benzylamino)propan-1-ol;hydrobromide |
InChI |
InChI=1S/C10H15NO.BrH/c12-8-4-7-11-9-10-5-2-1-3-6-10;/h1-3,5-6,11-12H,4,7-9H2;1H |
Clave InChI |
DOUKLJNAYYFVAZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CNCCCO.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


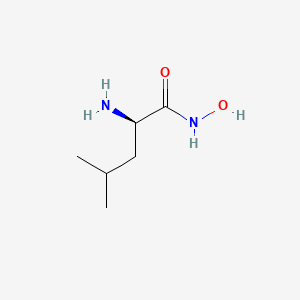
![{2-[(2-Methylpropyl)sulfanyl]ethenyl}benzene](/img/structure/B14399208.png)

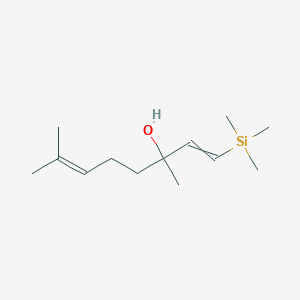
![{[3-Phenyl-3-(pyridin-3-yl)prop-2-en-1-yl]sulfanyl}acetic acid](/img/structure/B14399218.png)
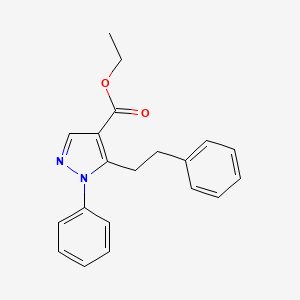

![N-[2-(2H-1,3-Benzodioxol-5-yl)ethyl]-N-(dimethoxyphosphoryl)glycine](/img/structure/B14399233.png)
![[(1R,6R)-6-(hydroxymethyl)cyclohex-3-en-1-yl]methanol;methanesulfonic acid](/img/structure/B14399241.png)
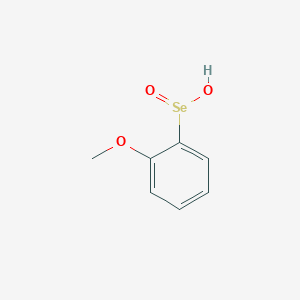
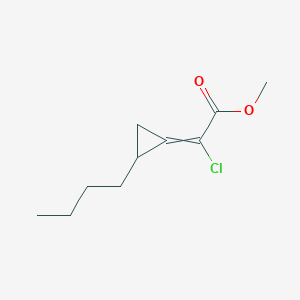
![10-Ethyl-3,7-bis[2-(4-nitrophenyl)ethenyl]-10H-phenothiazine](/img/structure/B14399257.png)
![5-[(Piperidin-1-yl)methyl]oxolan-2-one](/img/structure/B14399264.png)
